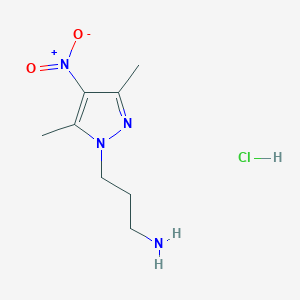![molecular formula C20H19N3O4 B2694571 Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate CAS No. 478248-27-0](/img/structure/B2694571.png)
Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester, a nitro group, and a 4-methylbenzylamino group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Amination: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The amino group is further reacted with 4-methylbenzyl chloride in the presence of a base like sodium hydroxide to form the 4-methylbenzylamino derivative.
Esterification: Finally, the carboxylic acid group on the quinoline ring is esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, sodium hydroxide, organic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities, making it a candidate for drug development.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects. The nitro group plays a crucial role in generating reactive oxygen species, further enhancing its biological activity.
Comparación Con Compuestos Similares
Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: A derivative with an oxidized nitrogen atom, exhibiting different chemical reactivity.
Ethyl 4-aminobenzoate: A simpler ester derivative with different biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
ethyl 4-[(4-methylphenyl)methylamino]-6-nitroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-3-27-20(24)17-12-21-18-9-8-15(23(25)26)10-16(18)19(17)22-11-14-6-4-13(2)5-7-14/h4-10,12H,3,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUWUQQKVLSEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=C(C=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B2694490.png)

![ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate](/img/structure/B2694494.png)

![Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate](/img/structure/B2694497.png)
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2694499.png)

![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2694503.png)




